molecular formula C21H18N2O5 B11564834 3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11564834
M. Wt: 378.4 g/mol
InChI Key: QGQUPINIOLRCME-LPYMAVHISA-N
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Description

3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a phenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the hydrazone intermediate by reacting 3-methylphenoxyacetic acid with hydrazine hydrate under reflux conditions. This intermediate is then subjected to a condensation reaction with 3-formylphenyl furan-2-carboxylate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or furan rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
  • 3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Uniqueness

3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

[3-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H18N2O5/c1-15-5-2-7-17(11-15)27-14-20(24)23-22-13-16-6-3-8-18(12-16)28-21(25)19-9-4-10-26-19/h2-13H,14H2,1H3,(H,23,24)/b22-13+

InChI Key

QGQUPINIOLRCME-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3

Origin of Product

United States

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